![molecular formula C19H22N2O2 B11171862 4-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B11171862.png)
4-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide is a synthetic organic compound with the molecular formula C19H22N2O2 It is a benzamide derivative, characterized by the presence of a benzene ring attached to an amide group, which is further substituted with a 2-methylpropanoyl group and a 1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. The reaction is performed at room temperature, making it compatible with various functionalized molecules.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of recyclable catalysts and green solvents further enhances the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 4-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide
- 4-[(2-methylpropanoyl)amino]-N-(3-phenylethyl)benzamide
Uniqueness
4-[(2-methylpropanoyl)amino]-N-(1-phenylethyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(2-methylpropanoylamino)-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)18(22)21-17-11-9-16(10-12-17)19(23)20-14(3)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
PPXGYJDEMYJKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


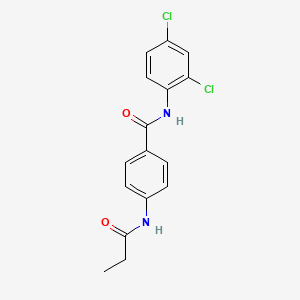
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B11171790.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-4-methoxybenzamide](/img/structure/B11171794.png)
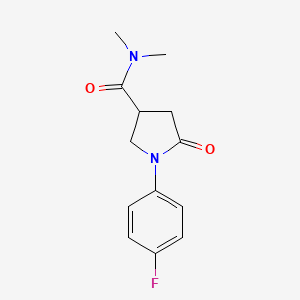
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171800.png)
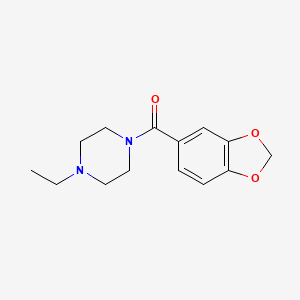
![N,N-diethyl-4-methoxy-3-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B11171815.png)
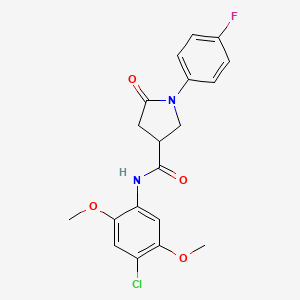
![2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11171827.png)
![4-[(2-ethylbutanoyl)amino]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171832.png)
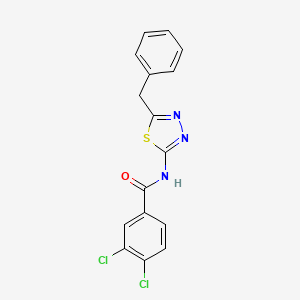
![4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B11171846.png)

![2,4,6-trimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B11171856.png)
